3-Chloropyridazin-4-amine;hydrochloride

Catalog No.
S14457382
CAS No.
M.F
C4H5Cl2N3
M. Wt
166.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropyridazin-4-amine;hydrochloride

Product Name

3-Chloropyridazin-4-amine;hydrochloride

IUPAC Name

3-chloropyridazin-4-amine;hydrochloride

Molecular Formula

C4H5Cl2N3

Molecular Weight

166.01 g/mol

InChI

InChI=1S/C4H4ClN3.ClH/c5-4-3(6)1-2-7-8-4;/h1-2H,(H2,6,7);1H

InChI Key

AYDMXHVHDCBHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1N)Cl.Cl

3-Chloropyridazin-4-amine hydrochloride is a chemical compound characterized by its molecular formula C4H4ClN3C_4H_4ClN_3 and a molar mass of approximately 129.55 g/mol. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of chlorine at the third position and an amino group at the fourth position of the pyridazine ring contributes to its unique chemical properties and potential biological activities.

Typical of amines and halogenated compounds. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful for synthesizing other derivatives.
  • Amination Reactions: The amino group can undergo acylation or alkylation reactions, leading to a variety of substituted pyridazines.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Research indicates that 3-Chloropyridazin-4-amine hydrochloride exhibits notable biological activities, particularly in anti-inflammatory and antimicrobial domains. Studies have shown that derivatives of pyridazine compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. For instance, certain pyridazine derivatives have demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib against COX-1 and COX-2 enzymes .

Synthesis of 3-Chloropyridazin-4-amine hydrochloride typically involves several methods:

  • Direct Halogenation: Starting from pyridazine, chlorination can occur at the desired position using chlorine gas or chlorinating agents.
  • Amination: The introduction of an amino group can be achieved through reactions with ammonia or amines under basic conditions.
  • Hydrochloride Formation: To obtain the hydrochloride salt, the base form of 3-Chloropyridazin-4-amine is treated with hydrochloric acid.

These methods allow for the efficient synthesis of the compound while enabling modifications for creating various derivatives.

3-Chloropyridazin-4-amine hydrochloride has several applications, including:

  • Pharmaceuticals: Its derivatives are explored for their potential as anti-inflammatory agents and in treating various diseases due to their biological activity.
  • Agricultural Chemicals: Compounds derived from 3-Chloropyridazin-4-amine may serve as herbicides or fungicides.
  • Chemical Intermediates: It is used in the synthesis of more complex organic molecules in research and industry.

Studies on interaction profiles indicate that 3-Chloropyridazin-4-amine hydrochloride may interact with various biological targets, particularly enzymes involved in inflammatory pathways. Research has shown that modifications to its structure can enhance binding affinity and selectivity towards specific targets, thereby improving its therapeutic potential . Docking studies suggest that certain derivatives exhibit strong interactions with key residues in cyclooxygenase enzymes, indicating a promising avenue for drug development.

Several compounds share structural similarities with 3-Chloropyridazin-4-amine hydrochloride. Here is a comparison highlighting some unique features:

Compound NameSimilarityUnique Features
6-Chloropyridazine-3,4-diamine0.90Contains two amino groups; potential for more hydrogen bonding.
6-Chloro-N3-methylpyridazine-3,4-diamine0.71Methyl substitution may alter lipophilicity and biological activity.
Pyridazin-4-amine hydrochloride0.72Lacks chlorine substitution; simpler structure may lead to different reactivity patterns.
3-Chloropyridazine hydrochloride0.72Similar halogenation; may exhibit different solubility characteristics due to salt form.

The uniqueness of 3-Chloropyridazin-4-amine hydrochloride lies in its specific substitution pattern on the pyridazine ring, which influences its reactivity and biological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.9860526 g/mol

Monoisotopic Mass

164.9860526 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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